Chemical structure and properties of Bis(4-methoxyphenyl)phenylphosphine oxide
Chemical structure and properties of Bis(4-methoxyphenyl)phenylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl)phenylphosphine oxide (CAS No. 799-55-3), a tertiary phosphine oxide with significant potential in various scientific domains. This document delves into its chemical structure, physicochemical properties, synthesis, and spectral characterization. It is designed to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, offering insights into its practical applications and safe handling.
Introduction and Nomenclature
Bis(4-methoxyphenyl)phenylphosphine oxide is a triarylphosphine oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl group and two 4-methoxyphenyl (anisyl) groups. It is crucial to distinguish this compound from its close structural relative, Bis(4-methoxyphenyl)phosphine oxide (CAS No. 15754-51-5), which lacks the phenyl substituent on the phosphorus atom. The presence of the additional phenyl group significantly influences the molecule's steric and electronic properties.
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IUPAC Name : 1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene[1]
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CAS Number : 799-55-3[1]
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Synonyms : Bis(p-anisyl)phenylphosphine oxide[1]
Chemical Structure and Physicochemical Properties
The molecular structure of Bis(4-methoxyphenyl)phenylphosphine oxide features a tetrahedral phosphorus center. The electron-donating methoxy groups on the two anisyl rings and the aromatic nature of the three phenyl rings contribute to its unique electronic and steric characteristics.
Figure 1: 2D Chemical Structure of Bis(4-methoxyphenyl)phenylphosphine oxide.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 338.34 g/mol | [2] |
| Monoisotopic Mass | 338.10718146 Da | [1] |
| Appearance | Pale yellow oil | [2] |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis
A reliable and high-yielding synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide has been reported, which involves a two-step process starting from chlorobis(4-methoxyphenyl)phosphane.[2] This method provides a clear pathway for obtaining the target compound with high purity.
Figure 2: Synthesis workflow for Bis(4-methoxyphenyl)phenylphosphine oxide.
Experimental Protocol: Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide[2]
Step 1: Grignard Reaction to form Bis(4-methoxyphenyl)phenylphosphine
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To a flame-dried flask under an argon atmosphere, add dry tetrahydrofuran (THF, 50 mL).
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Add chlorobis(4-methoxyphenyl)phosphane (4.8 g, 17.1 mmol) to the flask.
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Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Slowly add phenylmagnesium chloride (11.4 mL, 3M in Et₂O, 34.2 mmol, 2 equivalents) over 2.5 hours with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for an additional 16 hours.
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Cool the reaction to 0 °C and quench with methanol (10 mL).
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Remove the solvent under reduced pressure.
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Filter the crude product through a plug of silica, eluting with ethyl acetate (EtOAc).
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Remove the solvent from the eluent under reduced pressure to yield the crude intermediate, Bis(4-methoxyphenyl)phenylphosphine.
Step 2: Oxidation to Bis(4-methoxyphenyl)phenylphosphine oxide
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Dissolve the crude intermediate in acetone (400 mL) and stir at room temperature.
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Slowly add a 10% aqueous solution of hydrogen peroxide (H₂O₂, 70 mL).
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Stir the reaction mixture for 15 minutes.
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Reduce the solvent volume to approximately 100 mL under reduced pressure.
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Partition the mixture between ethyl acetate (300 mL) and a saturated aqueous solution of sodium chloride (300 mL).
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Wash the aqueous phase with ethyl acetate (2 x 200 mL).
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Combine the organic phases, dry over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
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Purify the residue by flash column chromatography (eluent: 1:3 Ethyl Acetate:Petroleum Ether) to afford Bis(4-methoxyphenyl)phenylphosphine oxide as a pale yellow oil (5.67 g, 98% yield).
Causality Behind Experimental Choices:
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The use of an inert atmosphere (argon) is critical to prevent the oxidation of the phosphine intermediate and the reaction of the Grignard reagent with atmospheric moisture and oxygen.
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The low initial reaction temperature (-78 °C) helps to control the exothermicity of the Grignard reaction and prevent side reactions.
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Hydrogen peroxide is a readily available and effective oxidizing agent for converting the phosphine to the corresponding phosphine oxide.
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The purification by flash column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring a high purity of the final product.
Spectroscopic Characterization
The structural identity and purity of Bis(4-methoxyphenyl)phenylphosphine oxide can be confirmed through various spectroscopic techniques.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and 4-methoxyphenyl groups, as well as a singlet for the methoxy protons. The protons on the aromatic rings will exhibit complex splitting patterns due to coupling with each other and with the phosphorus atom.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments in the molecule. The carbon atoms directly bonded to the phosphorus will show coupling (J-P coupling), which is a key diagnostic feature. PubChem lists available ¹³C NMR spectra for this compound.[1]
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³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For tertiary phosphine oxides, a single resonance is expected. The chemical shift provides information about the electronic environment of the phosphorus atom.
4.2 Infrared (IR) Spectroscopy
The IR spectrum of Bis(4-methoxyphenyl)phenylphosphine oxide will exhibit characteristic absorption bands. A strong absorption band corresponding to the P=O stretching vibration is typically observed in the region of 1150-1250 cm⁻¹. Other significant bands will include C-H stretching vibrations of the aromatic rings, C=C stretching vibrations within the aromatic rings, and C-O stretching of the methoxy groups.
4.3 Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Bis(4-methoxyphenyl)phenylphosphine oxide. Fragmentation patterns can also provide structural information. A GC-MS spectrum is noted as being available on PubChem.[1]
Applications
While specific applications for Bis(4-methoxyphenyl)phenylphosphine oxide are not extensively documented in readily available literature, its structural motifs suggest potential utility in several areas of research and development.
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Ligand in Catalysis: Tertiary phosphine oxides can act as ligands for metal catalysts. The electronic properties of the aryl groups attached to the phosphorus atom can be tuned to influence the activity and selectivity of the catalyst. The methoxy groups in this compound are electron-donating, which can affect the electron density at the phosphorus center and, consequently, its coordination properties.
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Reagents in Organic Synthesis: Phosphine oxides are versatile reagents in organic synthesis. For example, they are precursors to ylides used in the Wittig reaction.
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Materials Science: Arylphosphine oxides are being investigated for their potential use in materials science. Their incorporation into polymers can enhance thermal stability and flame retardancy.[3] The rigid aromatic structure of Bis(4-methoxyphenyl)phenylphosphine oxide may impart desirable properties to polymeric materials.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.[4]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Bis(4-methoxyphenyl)phenylphosphine oxide is a valuable organophosphorus compound with a well-defined synthesis and interesting structural features. While its applications are still emerging, its potential as a ligand, a synthetic reagent, and a component in advanced materials warrants further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this versatile molecule.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). Bis(4-methoxyphenyl)phenylphosphine oxide. Retrieved from [Link]
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Reddit. (2021, December 19). Phosphine Ligand Oxidation. Retrieved from [Link]
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Hunan Chem. (2026, February 19). Applications of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide in Material Science. Retrieved from [Link]
